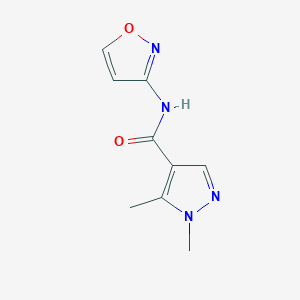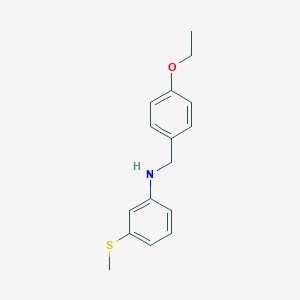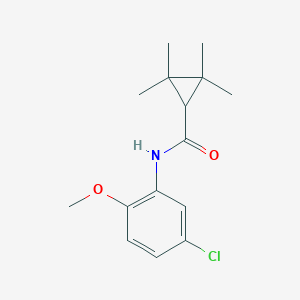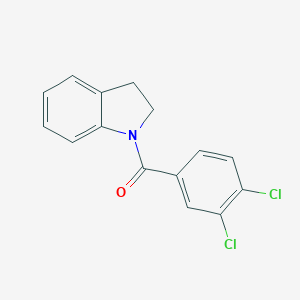
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMP signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and disease progression. DMH-1 has been shown to selectively inhibit BMP signaling and has potential applications in various scientific research fields.
Wirkmechanismus
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide selectively inhibits BMP signaling by binding to the BMP type I receptor kinase domain and preventing the activation of downstream signaling pathways. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and metastasis. In stem cells, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide promotes the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide enhances the formation of bone tissue by promoting the differentiation of mesenchymal stem cells into osteoblasts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its selectivity for BMP signaling, which allows for the specific inhibition of BMP-induced cellular responses. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target BMP signaling. N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could also be used in combination with other drugs to enhance their efficacy in cancer treatment. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide could be used to promote the differentiation of stem cells into specific cell types for tissue engineering applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in vivo.
Synthesemethoden
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dimethylhexan-1-ol with 4-morpholinecarboxylic acid and subsequent purification steps to obtain N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used in various scientific research fields, including cancer research, stem cell research, and tissue engineering. In cancer research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. In stem cell research, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to promote the differentiation of stem cells into specific cell types. In tissue engineering, N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used to enhance the formation of bone tissue.
Eigenschaften
Produktname |
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
N-(6-methylheptan-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
ALLWUWDKQBTPQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
Kanonische SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)


![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)

